molecular formula C12H14N2O3 B2975489 Methyl (1-acetylindolin-5-yl)carbamate CAS No. 1049544-90-2

Methyl (1-acetylindolin-5-yl)carbamate

Cat. No. B2975489
CAS RN: 1049544-90-2
M. Wt: 234.255
InChI Key: AYSVHIGHGJDJRV-UHFFFAOYSA-N
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Description

“Methyl (1-acetylindolin-5-yl)carbamate” is a chemical compound with the molecular formula C12H14N2O3. It is related to Methyl carbamate, which is an organic compound and the simplest ester of carbamic acid .


Synthesis Analysis

The synthesis of related compounds involves the reaction of methanol and urea to form Methyl carbamate . A similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

The molecular structure of “Methyl (1-acetylindolin-5-yl)carbamate” was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . The most common carbamate protecting group is the t-butyloxycarbonyl (Boc) protecting group .

Safety And Hazards

Methyl carbamate, a related compound, may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. It is suspected of causing cancer .

properties

IUPAC Name

methyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)14-6-5-9-7-10(3-4-11(9)14)13-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVHIGHGJDJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1-acetylindolin-5-yl)carbamate

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